N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by the presence of a dichlorobenzyl group attached to a benzodioxole ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,3-benzodioxole-5-carboxamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the synthesis may involve the use of phase transfer catalysts to enhance the reaction rate and yield. Solvents such as chloroform or acetonitrile are commonly used to dissolve the reactants and facilitate the reaction. The product is typically purified by recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxole derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as sigma receptors. These receptors are involved in modulating neurotransmitter release and have been implicated in various neurological conditions. The compound binds to these receptors, potentially altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- N-(3,4-dichlorobenzyl)cinchoninium chloride
Uniqueness
N-(3,4-dichlorobenzyl)-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with sigma receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-3-1-9(5-12(11)17)7-18-15(19)10-2-4-13-14(6-10)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNWTVXRNMIINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49737536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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